3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C10H5BrF6O3 It is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-nitrobenzaldehyde and 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid.
Reduction: Formation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for biological imaging and diagnostics.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide: Similar structure but with an additional bromine atom on the benzyl group.
Uniqueness
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is unique due to the presence of both trifluoromethoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5BrF6O3 |
---|---|
Molecular Weight |
367.04 g/mol |
IUPAC Name |
3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C10H5BrF6O3/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-4,8H |
InChI Key |
JKUNFYDSBSPOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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